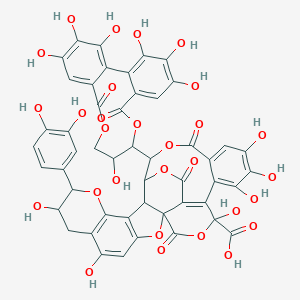
Camelliatannin G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Camelliatannin G is a type of polyphenolic compound that is found in Camellia sinensis, the plant species that is used to produce tea. It has been the subject of scientific research for its potential health benefits and its use in various fields.
Applications De Recherche Scientifique
Tannins and Their Complex Structures
- Camelliatannin G, along with other tannins like camelliatannins F and H, are complex tannins isolated from Camellia japonica. Their structures consist of an epicatechin unit and a C-glucosidic ellagitannin moiety (Han, Hatano, Yoshida, & Okuda, 1994).
Inhibition of Bone Resorption
- A notable application of camelliatannin G is its role as a bone resorption inhibitor. This property was identified in a study where camelliatannin D, a similar complex tannin, demonstrated the ability to inhibit calcium release from mouse calvaria (Hatano, Han, Taniguchi, Okuda, Kiso, Tanaka, & Yoshida, 1995).
Anti-Hyperuricemic Effects
- Camellia japonica, which contains camelliatannin G, has been studied for its anti-hyperuricemic effects. The leaf extract of this plant demonstrated significant antioxidant activities and inhibitory effects against xanthine oxidase, a key enzyme in hyperuricemia (Yoon et al., 2017).
HIV-1 Protease Inhibition
- Camelliatannin H, a compound closely related to camelliatannin G, has been identified for its potent inhibitory activity on HIV-1 protease, suggesting a potential application in the treatment of HIV (Park et al., 2002).
Availability in Tea and Health Benefits
- Gallotannin, a compound similar to camelliatannin G, is available in tea (Camellia sinensis) and has shown potential against multidrug-resistant bacteria and other diseases (Wei et al., 2019).
Applications of Camellia Oleifera
- Camellia oleifera, a species closely related to Camellia japonica, has diverse applications in medicine, health foods, and other industries. It shows promise in the treatment and prevention of diseases (Quan, Wang, Gao, & Li, 2022).
Antioxidant Properties
- The antioxidant properties of Camellia sinensis, related to camelliatannin G, have been extensively studied, indicating potential health benefits and therapeutic applications (Saeed et al., 2017).
Propriétés
Numéro CAS |
154524-53-5 |
|---|---|
Nom du produit |
Camelliatannin G |
Formule moléculaire |
C49H34O29 |
Poids moléculaire |
1086.8 g/mol |
Nom IUPAC |
20-(3,4-dihydroxyphenyl)-14-(3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-4,7,8,9,21,24-hexahydroxy-2,12,29-trioxo-3,13,19,27,30-pentaoxaheptacyclo[13.12.3.01,16.05,28.06,11.017,26.018,23]triaconta-5(28),6,8,10,17(26),18(23),24-heptaene-4-carboxylic acid |
InChI |
InChI=1S/C49H34O29/c50-15-2-1-10(3-17(15)52)37-21(56)4-11-16(51)8-23-27(38(11)73-37)29-40-41(39-22(57)9-72-42(64)12-5-18(53)31(58)34(61)24(12)25-13(43(65)74-39)6-19(54)32(59)35(25)62)76-44(66)14-7-20(55)33(60)36(63)26(14)28-30(45(67)75-40)48(29,77-23)47(70)78-49(28,71)46(68)69/h1-3,5-8,21-22,29,37,39-41,50-63,71H,4,9H2,(H,68,69) |
Clé InChI |
MMIYRWRTSJNIBU-UHFFFAOYSA-N |
SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C5C(OC(=O)C6=CC(=C(C(=C6C7=C(C4(O3)C(=O)OC7(C(=O)O)O)C(=O)O5)O)O)O)C8C(COC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
SMILES canonique |
C1C(C(OC2=C1C(=CC3=C2C4C5C(OC(=O)C6=CC(=C(C(=C6C7=C(C4(O3)C(=O)OC7(C(=O)O)O)C(=O)O5)O)O)O)C8C(COC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
Autres numéros CAS |
154524-53-5 |
Synonymes |
camelliatannin G |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate](/img/structure/B125184.png)
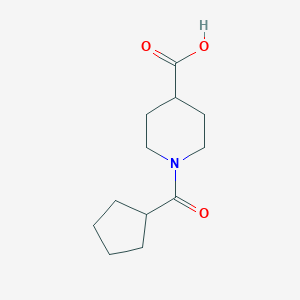
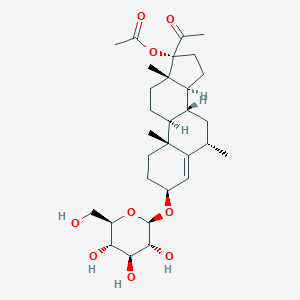
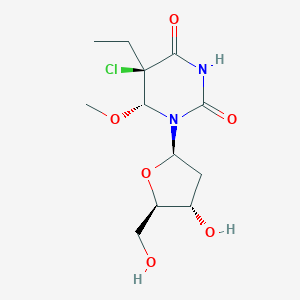
![4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid](/img/structure/B125196.png)
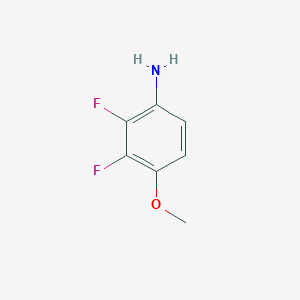
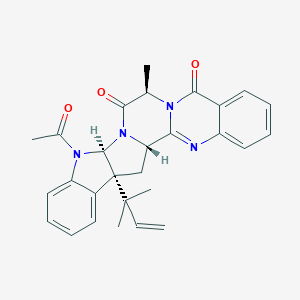

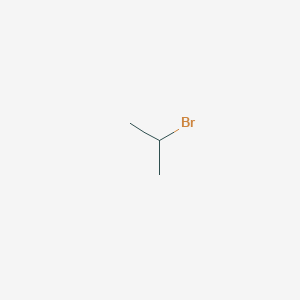
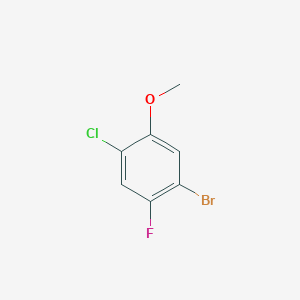
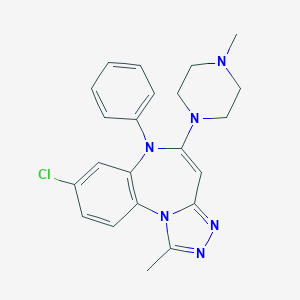
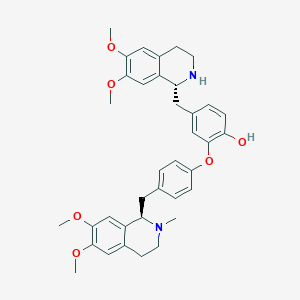
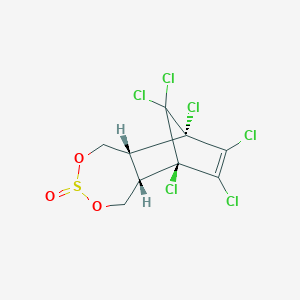
![2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B125220.png)